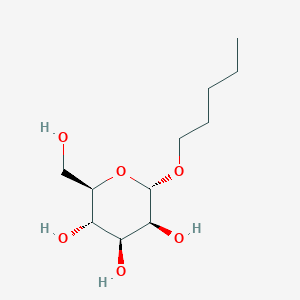
O1-Pentyl-mannose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O1-Pentyl-Mannose is an organic compound with the molecular formula C11H22O6. It belongs to the class of fatty acyl glycosides of mono- and disaccharides. This compound is characterized by the presence of a mannose sugar moiety linked to a pentyl group through a glycosidic bond .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O1-Pentyl-Mannose typically involves the glycosylation of mannose with pentanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or Lewis acids like boron trifluoride. The reaction conditions usually include:
Temperature: 60-80°C
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized catalysts can also be employed to facilitate the glycosylation process and allow for easier separation and purification of the product.
Analyse Des Réactions Chimiques
Types of Reactions: O1-Pentyl-Mannose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the mannose moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides under basic conditions.
Major Products:
Oxidation: Formation of pentyl-mannonic acid or pentyl-mannuronic acid.
Reduction: Formation of pentyl-deoxy-mannose.
Substitution: Formation of pentyl-mannose derivatives with various substituents.
Applications De Recherche Scientifique
O1-Pentyl-Mannose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex glycosides and glycoconjugates.
Biology: Studied for its role in glycosylation processes and its potential as a glycosyl donor in enzymatic reactions.
Medicine: Investigated for its potential therapeutic applications, including its role in drug delivery systems and as a potential antiviral agent.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
Mécanisme D'action
The mechanism by which O1-Pentyl-Mannose exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a substrate for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to acceptor molecules. This process is crucial in the formation of glycoproteins and glycolipids, which play essential roles in cell signaling and recognition .
Similar Compounds:
O1-Hexyl-Mannose: Similar structure but with a hexyl group instead of a pentyl group.
O1-Butyl-Mannose: Contains a butyl group instead of a pentyl group.
O1-Octyl-Mannose: Features an octyl group in place of the pentyl group.
Uniqueness: this compound is unique due to its specific chain length, which can influence its solubility, reactivity, and interaction with biological molecules. The pentyl group provides a balance between hydrophilicity and hydrophobicity, making it suitable for various applications in both aqueous and organic environments.
Propriétés
Formule moléculaire |
C11H22O6 |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C11H22O6/c1-2-3-4-5-16-11-10(15)9(14)8(13)7(6-12)17-11/h7-15H,2-6H2,1H3/t7-,8-,9+,10+,11+/m1/s1 |
Clé InChI |
RYIWDDCNJPSPRA-UVOCVTCTSA-N |
SMILES isomérique |
CCCCCO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES canonique |
CCCCCOC1C(C(C(C(O1)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



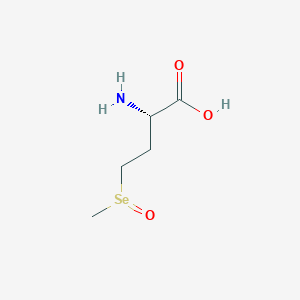
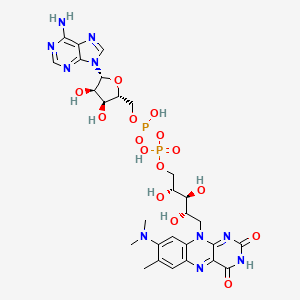
![{1-[(3-Hydroxy-methyl-5-phosphonooxy-methyl-pyridin-4-ylmethyl)-amino]-ethyl}-phosphonic acid](/img/structure/B10777476.png)
![(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-3-[(S)-hydroxy-(N-hydroxy-4-iodoanilino)methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777482.png)
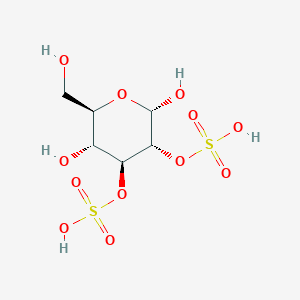
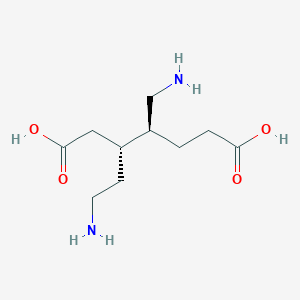
![1,3-Bis-([[3-(4-{3-[3-nitro-5-(galactopyranosyloxy)-benzoylamino]-propyl}-piperazin-1-YL)-propylamino-3,4-dioxo-cyclobutenyl]-amino-ethyl]-amino-carbonyloxy)-2-amino-propane](/img/structure/B10777502.png)
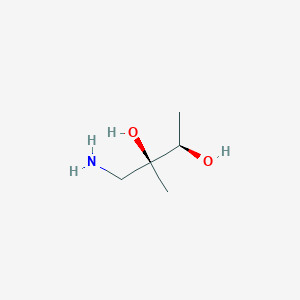

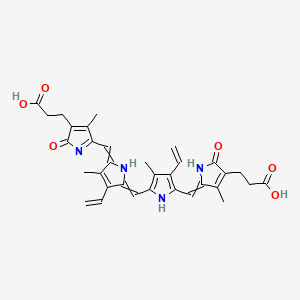
![4,6-Dideoxy-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-EN-1-YL]amino}-alpha-D-lyxo-hexopyranosyl-(1->4)-alpha-D-threo-hexopyranosyl-(1->6)-alpha-L-threo-hexopyranose](/img/structure/B10777528.png)
![[[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R)-5-[8-(dimethylamino)-7-methyl-2,4-dioxobenzo[g]pteridin-10-yl]-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B10777532.png)

![(2R,3R,4R,5R)-3,4-Dihydroxy-N,N'-bis[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-YL]-2,5-bis(2-phenylethyl)hexanediamide](/img/structure/B10777540.png)